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Compound of Interest

Compound Name: 1-(4-Chlorophenyl)propan-1-ol

Cat. No.: B082633

1-(4-Chlorophenyl)propan-1-ol is a secondary alcohol of significant interest in the fields of
organic synthesis and medicinal chemistry. As a chiral molecule, it exists as two distinct
enantiomers, (R)- and (S)-1-(4-chlorophenyl)propan-1-ol, making it a valuable precursor for
the stereoselective synthesis of complex molecular targets. Its structure, featuring a hydroxyl
group, a chiral center, and a halogenated aromatic ring, provides multiple reactive sites for
chemical modification. This guide offers a comprehensive exploration of its chemical properties,
synthesis methodologies, spectroscopic characterization, and applications, providing
researchers and drug development professionals with a technical resource grounded in
established scientific principles.

Core Physicochemical Properties

The fundamental properties of 1-(4-Chlorophenyl)propan-1-ol are summarized below. These
identifiers are crucial for substance registration, database searching, and analytical
characterization.
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Property Value Source
Molecular Formula CoH11CIO [1112]
Molecular Weight 170.64 g/mol [1][2]
Appearance Solid [2]

CAS Number 73890-73-0 ((S)-enantiomer) [2]
IUPAC Name 1-(4-chlorophenyl)propan-1-ol [3]

1S/C9H11CIO/c1-2-9(11)7-3-
InChl 5-8(10)6-4-7/h3-
6,9,11H,2H2,1H3

TXAWBKBMGZKBNN-
InChlKey [3]
UHFFFAOYSA-N

Canonical SMILES CCC(C1=CC=C(C=C1)CI)O 3]

Synthesis Methodologies: Crafting Chirality and
Purity

The synthesis of 1-(4-chlorophenyl)propan-1-ol, particularly in its enantiomerically pure
forms, is pivotal for its application in pharmaceutical development. The choice of synthetic route
is dictated by the desired stereochemistry, scale, and economic viability.

Asymmetric Reduction of 4'-Chloropropiophenone

The most prevalent and efficient method for producing enantiomerically enriched 1-(4-
chlorophenyl)propan-1-ol is the asymmetric reduction of its corresponding prochiral ketone,
4'-chloropropiophenone. This transformation is central to controlling the stereochemistry at the
newly formed chiral center.

Causality of Experimental Choice: The reduction of a ketone to a secondary alcohol is a
fundamental reaction in organic synthesis. For achiral applications, simple reducing agents like
sodium borohydride (NaBHa4) are sufficient and cost-effective, yielding a racemic mixture (an
equal mixture of R and S enantiomers).[4] However, for pharmaceutical applications where a
single enantiomer is typically required, the use of a chiral catalyst is essential. Catalytic
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systems, such as those employed in Corey-Bakshi-Shibata (CBS) reductions or asymmetric

transfer hydrogenation, create a chiral environment around the ketone, forcing the hydride to

add to one face of the carbonyl group preferentially, thus leading to a high excess of one

enantiomer.[4]

Experimental Protocol: Achiral Reduction with Sodium Borohydride

This protocol describes a robust, high-yielding method for the synthesis of racemic 1-(4-

chlorophenyl)propan-1-ol.

Dissolution: Dissolve 4'-chloropropiophenone (1.0 eq) in methanol in a round-bottom flask
equipped with a magnetic stirrer.

Cooling: Cool the solution to 0 °C in an ice bath to control the initial exothermic reaction.

Reduction: Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.
Maintaining the temperature at 0 °C is critical to prevent side reactions.

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to
room temperature and stir for 2-4 hours. Progress is monitored by Thin-Layer
Chromatography (TLC) until the starting ketone is fully consumed.[4]

Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C
until effervescence ceases. This step neutralizes excess NaBH4 and hydrolyzes the borate
ester intermediate.

Workup: Remove the methanol under reduced pressure. Add water to the residue and
extract the product into an organic solvent like dichloromethane (3 x 50 mL).[4]

Purification: Combine the organic extracts and wash sequentially with saturated agueous
NaHCOs solution (to remove any remaining acid) and brine (to aid in phase separation). Dry
the organic layer over anhydrous MgSOea, filter, and concentrate under reduced pressure to
yield the crude product, which can be further purified by column chromatography if
necessary.[4]
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Caption: Workflow for the synthesis of racemic 1-(4-chlorophenyl)propan-1-ol.

Structural Elucidation: Spectroscopic Fingerprinting

Confirming the molecular structure and purity of 1-(4-chlorophenyl)propan-1-ol relies on a
combination of spectroscopic techniques. Each method provides unique information about the
molecule's framework and functional groups.
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Technique

Characteristic Features

1H NMR

Aromatic Protons: Two doublets in the ~7.3 ppm
region, characteristic of a 1,4-disubstituted
benzene ring. Methine Proton (-CHOH): A triplet
or quartet around ~4.6-4.9 ppm. Methylene
Protons (-CHz-): A multiplet (quartet of doublets)
around ~1.7-1.9 ppm. Methyl Protons (-CHs): A
triplet around ~0.9 ppm.[5]

13C NMR

Aromatic Carbons: Four signals in the aromatic
region (~126-145 ppm), with the carbon bearing
the chlorine (C-Cl) appearing around 133 ppm
and the ipso-carbon (C-1) around 144 ppm.
Methine Carbon (C-OH): A signal around ~75-76
ppm. Methylene Carbon (-CH2-): A signal
around ~32 ppm. Methyl Carbon (-CHs): A
signal around ~10 ppm.[5]

IR Spectroscopy

O-H Stretch: A strong, broad absorption band in
the region of 3200-3600 cm™1, characteristic of
an alcohol's hydroxyl group due to hydrogen
bonding. C-H Stretch (Aromatic): Peaks just
above 3000 cm~1. C-H Stretch (Aliphatic):
Peaks just below 3000 cm~1 (~2850-2960
cm~1). C-O Stretch: A strong absorption in the
1050-1150 cm~1 region, indicative of a

secondary alcohol.[6]

Mass Spectrometry

Molecular lon (M*): A peak corresponding to the
molecular weight (m/z 170). Isotope Peak
(M+2): A significant peak at m/z 172,
approximately one-third the intensity of the M+
peak, which is the characteristic isotopic
signature of a molecule containing one chlorine
atom. Key Fragments: Common fragmentation
includes the loss of an ethyl group ([M-29]*) to
give a fragment at m/z 141/143, and the

formation of the chlorotropylium ion (m/z 111).
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Chemical Reactivity and Derivatization

The dual functionality of the hydroxyl group and the chloro-substituted phenyl ring makes 1-(4-
chlorophenyl)propan-1-ol a versatile intermediate for further chemical transformations.

o Oxidation: The secondary alcohol can be readily oxidized to the corresponding ketone, 4'-
chloropropiophenone.[7] This is a pivotal reaction for accessing a different class of
compounds or for use in protecting group strategies. The choice of oxidant (e.g., Pyridinium
chlorochromate (PCC), Swern oxidation, or Jones oxidation) depends on the desired
reaction conditions and sensitivity of other functional groups.

 Etherification: The hydroxyl group can be deprotonated with a strong base (e.g., sodium
hydride) to form an alkoxide. This nucleophile can then react with an alkyl halide in a
Williamson ether synthesis to form an ether, a common functional group in many
pharmaceutical agents.

e Halogen Substitution: The hydroxyl group can be replaced by a halogen (e.g., bromine or
chlorine) using reagents such as phosphorus tribromide (PBrs) or thionyl chloride (SOCI2).[8]
This converts the alcohol into a more reactive alkyl halide, which is a precursor for various
nucleophilic substitution and coupling reactions.
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. ImTTT T T T TR
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Caption: Key chemical reactions of 1-(4-chlorophenyl)propan-1-ol.

Applications in Research and Drug Development

The primary value of 1-(4-chlorophenyl)propan-1-ol lies in its role as a chiral building block
for the synthesis of high-value, biologically active molecules.

o Pharmaceutical Intermediates: Both the (R) and (S) enantiomers are marketed as advanced
intermediates for the synthesis of active pharmaceutical ingredients (APIs).[9][10] The
specific stereochemistry is often crucial for the desired pharmacological activity and for
minimizing off-target effects.

e Precursor for Bioactive Molecules: Derivatives of this compound have been investigated for
a wide range of therapeutic uses. By modifying the alcohol and aromatic ring, chemists have
developed compounds with potential anticancer, anti-inflammatory, and antimalarial
properties.[7]

o Key Intermediate for Kinase Inhibitors: A notable application is in the synthesis of protein
kinase B (Akt) inhibitors. For example, the derivative (S)-3-amino-3-(4-chlorophenyl)propan-
1-ol is a documented key intermediate in the synthesis of AZD5363, a potent Akt inhibitor
that has been investigated in clinical trials for cancer treatment.[7]

Safety and Handling

As with any chemical reagent, proper handling of 1-(4-chlorophenyl)propan-1-ol is essential
for laboratory safety.

» Hazard Classification: The compound is classified as a skin and eye irritant.[11]

o Personal Protective Equipment (PPE): Standard PPE, including safety glasses, lab coat, and
chemical-resistant gloves, should be worn at all times.[11] All handling should be performed
in a well-ventilated fume hood.

o Storage: The compound should be stored in a tightly sealed container in a cool, dry place.

Conclusion

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b082633?utm_src=pdf-body
https://www.benchchem.com/product/b082633?utm_src=pdf-body
https://www.cphi-online.com/product/r-1-4-chlorophenyl-1-propanol/
https://www.cphi-online.com/product/s-1-4-chlorophenyl-1-propanol/
https://www.benchchem.com/product/B082633
https://www.benchchem.com/product/B082633
https://www.benchchem.com/product/b082633?utm_src=pdf-body
https://www.tcichemicals.com/US/en/p/C3527
https://www.tcichemicals.com/US/en/p/C3527
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b082633?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

1-(4-Chlorophenyl)propan-1-ol is more than a simple chlorinated alcohol; it is a sophisticated
and highly valuable chiral intermediate. Its well-defined physicochemical properties, accessible
synthetic routes, and versatile reactivity make it a cornerstone for the development of complex
molecular architectures. For researchers and professionals in drug discovery and fine chemical
synthesis, a thorough understanding of this compound's chemical behavior is paramount for
leveraging its full potential in creating the next generation of innovative chemical entities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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